LDN-213844 is a small molecule inhibitor specifically targeting Activin receptor-like kinase 2, commonly referred to as ALK2. It has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases, including diffuse intrinsic pontine glioma and other conditions associated with aberrant ALK2 signaling. The compound is part of a broader class of inhibitors that aim to modulate the transforming growth factor-beta signaling pathway, which plays a crucial role in cellular processes such as growth, differentiation, and apoptosis.
LDN-213844 was developed through a collaborative open science approach, focusing on the optimization of pyridine-based compounds. It belongs to a category of ALK2 inhibitors that includes other notable compounds such as LDN-193189 and LDN-212854. These inhibitors are characterized by their ability to selectively bind to the kinase domain of ALK2, thereby inhibiting its activity and downstream signaling pathways.
The synthesis of LDN-213844 involves several key steps, primarily utilizing techniques such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The process begins with the preparation of various intermediates, which are subsequently coupled to form the final product.
The molecular structure of LDN-213844 reveals a complex arrangement conducive for binding to ALK2. The compound features a pyridine ring that engages in critical hydrogen bonding interactions with the hinge region of the kinase. Specifically, the pyridyl nitrogen forms a hydrogen bond with the backbone amide of residue H286 in ALK2.
LDN-213844 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
LDN-213844 exerts its pharmacological effects through competitive inhibition of ALK2 activity. By binding to the ATP-binding site within the kinase domain, it prevents phosphorylation events that would typically lead to downstream signaling cascades involved in cell proliferation and survival.
LDN-213844 displays several notable physical and chemical properties:
Relevant data indicate that LDN-213844 has favorable pharmacokinetic properties that enhance its potential as a therapeutic agent .
LDN-213844 is primarily investigated for its role as an ALK2 inhibitor in preclinical models related to cancer therapy, particularly for treating diffuse intrinsic pontine glioma—a highly aggressive brain tumor with limited treatment options. Its ability to penetrate the central nervous system makes it particularly valuable in neuro-oncology research.
Additionally, ongoing studies explore its potential applications in other diseases characterized by dysregulated TGF-beta signaling pathways, including fibrosis and various forms of cancer .
LDN-213844 (MedKoo Cat#: 564882) is a synthetic small molecule inhibitor with the systematic IUPAC name 1-[4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine. Its molecular formula is C₂₄H₂₇N₃O₃, yielding a molecular weight of 405.50 g/mol and an exact mass of 405.2052 Da. Elemental analysis indicates the composition: Carbon (71.09%), Hydrogen (6.71%), Nitrogen (10.36%), Oxygen (11.84%) [1]. The compound features a central pyridine ring flanked by a trimethoxyphenyl moiety and a phenylpiperazine group, as depicted in its SMILES representation: COC1=C(OC)C(OC)=CC(C2=CN=CC(C3=CC=C(N4CCNCC4)C=C3)=C2)=C1
[1]. It is synonymously designated as Desmethyl LDN-214117, reflecting its structural relationship to the methylated analog LDN-214117 [1]. The compound appears as a solid powder, is soluble in dimethyl sulfoxide (DMSO), and maintains stability >3 years when stored at -20°C [1].
Table 1: Chemical and Physical Properties of LDN-213844
Property | Value |
---|---|
IUPAC Name | 1-[4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine |
Molecular Formula | C₂₄H₂₇N₃O₃ |
Molecular Weight | 405.50 g/mol |
Exact Mass | 405.2052 Da |
Elemental Composition | C: 71.09%; H: 6.71%; N: 10.36%; O: 11.84% |
Synonyms | Desmethyl LDN-214117; LDN 213844 |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Storage Stability | >3 years at -20°C |
LDN-213844 functions as a potent and selective antagonist of the activin receptor-like kinase 2 (ALK2/ACVR1), a transmembrane serine/threonine kinase within the TGF-β receptor superfamily. Structural studies (PDB ID: 4BGG) reveal that LDN-213844 occupies the ATP-binding pocket of ACVR1 through hydrophobic interactions and hydrogen bonding [3] [5]. Specifically, the pyridine nitrogen and piperazine group form critical contacts with residues in the kinase hinge region (e.g., Glu245), while the trimethoxyphenyl moiety stabilizes the complex via van der Waals forces [5]. This binding mode competitively inhibits kinase activity, suppressing phosphorylation of downstream SMAD proteins (SMAD1/5/8) [9].
Biochemical assays demonstrate an IC₅₀ range of 15–250 nM against wild-type ALK2 and disease-associated mutants (e.g., R206H, G328E), confirming unaltered efficacy across variants seen in fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) [3] [9]. The compound exhibits >100-fold selectivity over the closely related TGF-β type I receptor ALK5 and other BMP receptors (ALK3/ALK6), minimizing off-target effects [9]. In DIPG models, LDN-213844 reduces viability of ACVR1-mutant cells by inducing apoptosis and extends survival in orthotopic xenograft mice by 30–40% at 25 mg/kg doses [9].
Table 2: Selectivity Profile of LDN-213844 Among Kinases
Kinase | IC₅₀ (nM) | Selectivity vs. ALK2 |
---|---|---|
ALK2 (ACVR1) | 15–250 | 1.0 (Reference) |
ALK5 (TGFβRI) | >10,000 | >100-fold |
ALK3 (BMPR1A) | >5,000 | >50-fold |
ALK6 (BMPR1B) | >5,000 | >50-fold |
LDN-213844 selectively disrupts the bone morphogenetic protein (BMP) branch of the TGF-β superfamily by targeting ALK2. Unlike TGF-β isoforms (e.g., TGF-β1–3), which signal through SMAD2/3, BMP ligands (e.g., BMP-6, BMP-7) activate SMAD1/5/8 via ALK2/3/6 receptors [6] [10]. By inhibiting ALK2, LDN-213844 downregulates SMAD1/5/8 phosphorylation and nuclear translocation, subsequently repressing transcription of BMP-responsive genes (e.g., ID1, ID2, HEY1) [2] [9]. This action modulates cellular processes like osteogenesis, mesenchymal stem cell differentiation, and embryonic development [6] [10].
In oncology, dysregulated BMP signaling drives tumor progression in ALK2-mutant cancers. For example, 25% of DIPGs harbor activating ACVR1 mutations (e.g., R206H), which aberrantly enhance SMAD1/5/8 activity and upregulate oncogenic transcripts (e.g., ID1/2, LIN28B) [9]. LDN-213844 reverses this phenotype by normalizing BMP pathway output, thereby suppressing tumor growth and improving survival in preclinical models [9]. Beyond cancer, ALK2 hyperactivity underlies FOP pathogenesis, where BMP signaling induces ectopic bone formation [5]. The compound’s ability to inhibit mutant ALK2 isoforms positions it as a candidate for precision therapeutics in these diseases.
Table 3: Key Biological Effects of LDN-213844-Mediated ALK2 Inhibition
Process | Mechanism | Functional Outcome |
---|---|---|
BMP Pathway Suppression | ↓ SMAD1/5/8 phosphorylation; ↓ ID1/2 expression | Impaired osteogenesis; Reduced tumor proliferation |
DIPG Pathogenesis | Blockade of mutant ALK2 (e.g., R206H) | Tumor apoptosis; Extended survival in xenografts |
Embryonic Stem Cell Fate | Modulation of BMP/Nodal cross-talk | Altered Nanog heterogeneity dynamics |
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1
CAS No.: